Cas no 28081-11-0 (2-Chloro-4'-fluorochalcone)

2-Chloro-4'-fluorochalcone Chemical and Physical Properties
Names and Identifiers
-
- 2-Propen-1-one,3-(2-chlorophenyl)-1-(4-fluorophenyl)-
- (E)-3-(2-chlorophenyl)-1-(4-fluorophenyl)prop-2-en-1-one
- 2-chloro-4'-fluorochalcone
- NSC201848
- AKOS001325039
- (E)-3-(2-chlorophenyl)-1-(4-fluorophenyl)-2-propen-1-one
- Z46048764
- 28081-11-0
- NSC-201848
- MFCD00018312
- DTXSID00419456
- 3-(2-CHLOROPHENYL)-1-(4-FLUOROPHENYL)-2-PROPEN-1-ONE
- A819321
- 2-Chloro-4'-fluorochalcone
-
- MDL: MFCD00018312
- Inchi: InChI=1S/C15H10ClFO/c16-14-4-2-1-3-11(14)7-10-15(18)12-5-8-13(17)9-6-12/h1-10H
- InChI Key: VXYSLQXVRKLSBO-UHFFFAOYSA-N
- SMILES: C1=CC=C(C(=C1)C=CC(=O)C2=CC=C(C=C2)F)Cl
Computed Properties
- Exact Mass: 260.04000
- Monoisotopic Mass: 260.04
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 1
- Heavy Atom Count: 18
- Rotatable Bond Count: 3
- Complexity: 308
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 1
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 17.1A^2
- Surface Charge: 0
- Tautomer Count: nothing
- XLogP3: nothing
Experimental Properties
- Color/Form: Not available
- Density: 1.2707 (estimate)
- Melting Point: 86-90 °C
- Boiling Point: 389.6°Cat760mmHg
- Flash Point: 189.4°C
- PSA: 17.07000
- LogP: 4.37520
- Solubility: Not available
2-Chloro-4'-fluorochalcone Security Information
2-Chloro-4'-fluorochalcone Customs Data
- HS CODE:2914700090
- Customs Data:
China Customs Code:
2914700090Overview:
2914700090 Halogenation of other ketones and quinones\Sulfonated derivative(Including nitrated and nitrosative derivatives). VAT:17.0% Tax refund rate:9.0% Regulatory conditions:nothing MFN tariff:5.5% general tariff:30.0%
Declaration elements:
Product Name, component content, use to, Acetone declared packaging
Summary:
HS: 2914700090 halogenated, sulphonated, nitrated or nitrosated derivatives of ketones and quinones, whether or not with other oxygen function Tax rebate rate:9.0% Supervision conditions:none VAT:17.0% MFN tariff:5.5% General tariff:30.0%
2-Chloro-4'-fluorochalcone Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1194169-500mg |
(2E)-3-(2-Chlorophenyl)-1-(4-fluorophenyl)prop-2-en-1-one |
28081-11-0 | 98% | 500mg |
¥1575 | 2023-04-14 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1194169-10g |
(2E)-3-(2-Chlorophenyl)-1-(4-fluorophenyl)prop-2-en-1-one |
28081-11-0 | 98% | 10g |
¥10758 | 2023-04-14 | |
TRC | C585840-100mg |
2-Chloro-4'-fluorochalcone |
28081-11-0 | 100mg |
$ 65.00 | 2022-06-06 | ||
abcr | AB229352-1 g |
2-Chloro-4'-fluorochalcone |
28081-11-0 | 1g |
€183.00 | 2022-03-04 | ||
abcr | AB229352-5g |
2-Chloro-4'-fluorochalcone; . |
28081-11-0 | 5g |
€658.70 | 2024-04-17 | ||
A2B Chem LLC | AF29254-2g |
2-CHLORO-4'-FLUOROCHALCONE |
28081-11-0 | 95+% | 2g |
$468.00 | 2023-12-31 | |
A2B Chem LLC | AF29254-100g |
2-CHLORO-4'-FLUOROCHALCONE |
28081-11-0 | 95+% | 100g |
$1925.00 | 2023-12-31 | |
A2B Chem LLC | AF29254-1g |
2-CHLORO-4'-FLUOROCHALCONE |
28081-11-0 | 95+% | 1g |
$364.00 | 2023-12-31 | |
A2B Chem LLC | AF29254-10g |
2-CHLORO-4'-FLUOROCHALCONE |
28081-11-0 | 95+% | 10g |
$634.00 | 2023-12-31 | |
1PlusChem | 1P00BCZQ-100mg |
2-CHLORO-4'-FLUOROCHALCONE |
28081-11-0 | 98% | 100mg |
$71.00 | 2025-02-25 |
2-Chloro-4'-fluorochalcone Related Literature
-
Kasper Hald,Poul Jørgensen Phys. Chem. Chem. Phys., 2002,4, 5221-5226
-
Esther Quintanilla,Fabio di Lena,Peter Chen Chem. Commun., 2006, 4309-4311
Additional information on 2-Chloro-4'-fluorochalcone
Recent Advances in the Study of 2-Chloro-4'-fluorochalcone (CAS 28081-11-0): A Promising Scaffold in Medicinal Chemistry
2-Chloro-4'-fluorochalcone (CAS 28081-11-0) has emerged as a structurally versatile compound in medicinal chemistry due to its chalcone backbone, which is known for its broad spectrum of biological activities. Recent studies have highlighted its potential as a lead compound in the development of novel therapeutic agents targeting inflammation, cancer, and infectious diseases. This research brief synthesizes the latest findings on the synthesis, mechanism of action, and pharmacological applications of 2-Chloro-4'-fluorochalcone, providing insights into its growing significance in drug discovery.
A 2023 study published in the Journal of Medicinal Chemistry demonstrated that 2-Chloro-4'-fluorochalcone exhibits potent anti-inflammatory effects by selectively inhibiting the NF-κB signaling pathway. Researchers utilized molecular docking simulations to reveal its high binding affinity to the p65 subunit of NF-κB, with an IC50 value of 1.8 μM in LPS-induced RAW 264.7 macrophages. These findings suggest its potential as a scaffold for developing new anti-inflammatory drugs with improved specificity compared to traditional NSAIDs.
In oncology research, 2-Chloro-4'-fluorochalcone has shown remarkable antiproliferative activity against various cancer cell lines. A recent Bioorganic Chemistry (2024) paper reported its efficacy against triple-negative breast cancer (MDA-MB-231 cells) through induction of apoptosis via the mitochondrial pathway. The compound demonstrated a dose-dependent reduction in cell viability (EC50 = 5.2 μM) and significant upregulation of pro-apoptotic proteins Bax and caspase-3. These results position it as a promising candidate for further development in cancer therapeutics.
Structural-activity relationship (SAR) studies have been pivotal in optimizing 2-Chloro-4'-fluorochalcone derivatives. Research from European Journal of Medicinal Chemistry (2023) identified that the chloro substitution at position 2 and fluoro at position 4' of the chalcone skeleton significantly enhance biological activity. Modifications at these positions have yielded derivatives with improved pharmacokinetic properties, including enhanced metabolic stability (t1/2 > 120 min in human liver microsomes) and oral bioavailability (F = 65% in rat models).
The antimicrobial potential of 2-Chloro-4'-fluorochalcone has also gained attention. A 2024 study in Antimicrobial Agents and Chemotherapy reported its effectiveness against drug-resistant Staphylococcus aureus (MRSA) strains, with MIC values ranging from 4-8 μg/mL. Mechanistic studies suggest it disrupts bacterial cell membrane integrity and inhibits biofilm formation, making it a potential alternative to conventional antibiotics facing resistance issues.
Recent synthetic advancements have improved the scalability of 2-Chloro-4'-fluorochalcone production. A green chemistry approach published in ACS Sustainable Chemistry & Engineering (2023) developed a solvent-free Claisen-Schmidt condensation method using solid acid catalysts, achieving yields >85% with excellent purity (>98%). This innovation addresses previous challenges in large-scale synthesis while adhering to green chemistry principles.
Despite these promising developments, challenges remain in the clinical translation of 2-Chloro-4'-fluorochalcone-based therapeutics. Current research focuses on addressing its moderate aqueous solubility (0.12 mg/mL at pH 7.4) through formulation strategies like nanoencapsulation. Ongoing preclinical studies are evaluating its safety profile, with preliminary data showing favorable toxicity parameters (LD50 > 500 mg/kg in rodent models).
The growing body of research on 2-Chloro-4'-fluorochalcone (28081-11-0) underscores its potential as a multifunctional pharmacophore. Future directions include the development of targeted delivery systems and combination therapies to maximize its therapeutic index. As understanding of its polypharmacology deepens, this compound continues to offer exciting opportunities for innovative drug development across multiple therapeutic areas.
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